molecular formula C14H12N4O B13247343 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13247343
M. Wt: 252.27 g/mol
InChI Key: HCYUOILSCGNNEG-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrazol-3-one: Lacks the pyrazine moiety, making it less versatile in terms of chemical reactivity and biological activity.

    5-Methyl-2-phenyl-1H-pyrazol-3-one: Similar structure but without the pyrazine ring, which may result in different chemical and biological properties.

    2-Phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one:

Uniqueness

The presence of both the pyrazole and pyrazine rings in 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-methyl-2-phenyl-1-pyrazin-2-ylpyrazol-3-one

InChI

InChI=1S/C14H12N4O/c1-11-9-14(19)18(12-5-3-2-4-6-12)17(11)13-10-15-7-8-16-13/h2-10H,1H3

InChI Key

HCYUOILSCGNNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=NC=CN=C2)C3=CC=CC=C3

Origin of Product

United States

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